molecular formula C9H11FO3S B13164783 4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride

4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride

Cat. No.: B13164783
M. Wt: 218.25 g/mol
InChI Key: UZRMGFGRENTJBL-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of a methoxy group, two methyl groups, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-methoxy-2,5-dimethylbenzene. One common method is to react 4-methoxy-2,5-dimethylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to form 4-methoxy-2,5-dimethylbenzene-1-sulfonyl chloride. This intermediate can then be treated with a fluoride source, such as potassium fluoride (KF), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation: The methoxy and methyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or a thiol group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfonamides or thiols.

Scientific Research Applications

4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride has several scientific research applications:

    Organic Synthesis: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Biological Studies: Used in the study of enzyme mechanisms and protein labeling due to its reactive sulfonyl fluoride group.

    Industrial Applications: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound can inhibit enzyme activity by forming stable adducts with serine or cysteine residues, thereby blocking the catalytic function of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2,5-dimethylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    4-Methoxy-2,5-dimethylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

Uniqueness

4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonyl chloride or sulfonamide groups. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it a valuable functional group in various chemical and biological applications.

Properties

Molecular Formula

C9H11FO3S

Molecular Weight

218.25 g/mol

IUPAC Name

4-methoxy-2,5-dimethylbenzenesulfonyl fluoride

InChI

InChI=1S/C9H11FO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3

InChI Key

UZRMGFGRENTJBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)F)C)OC

Origin of Product

United States

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